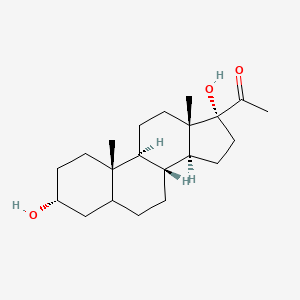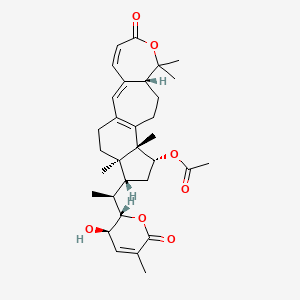
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- is synthesized from 5α-pregnan-17α-ol-3,20-dione through a reaction catalyzed by reductive 3α-hydroxysteroid dehydrogenase (3α-HSD). This reaction involves the use of aldo-keto reductase isozymes AKR1C2 and AKR1C4, as well as 17β-hydroxysteroid dehydrogenase 6 (HSD17B6) that also exhibits 3α-HSD activity .
Industrial Production Methods
Industrial production of Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- typically involves microbial transformation processes. These processes utilize microorganisms to selectively cleave the side chain of phytosterol mixtures to form 17-ketosteroids, which are then converted to the desired compound .
Chemical Reactions Analysis
Types of Reactions
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- undergoes various chemical reactions, including:
Oxidation: Conversion to other steroidal compounds.
Reduction: Formation of different hydroxylated derivatives.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of Pregnan-20-one, 3,17-dihydroxy-, (3alpha)-, which are intermediates in the biosynthesis of other steroidal hormones .
Scientific Research Applications
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in the androgen backdoor pathway and its effects on cellular processes.
Mechanism of Action
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- exerts its effects by acting as a potent allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to neuroprotective and anxiolytic effects . The compound is also involved in the androgen backdoor pathway, where it is converted to 5α-dihydrotestosterone (DHT) without testosterone as an intermediate .
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: A neuroactive steroid with similar GABA-A receptor modulatory effects.
5α-Pregnan-17α-ol-3,20-dione: A precursor in the biosynthesis of Pregnan-20-one, 3,17-dihydroxy-, (3alpha)-.
5α-Pregnane-3α,11β-diol-20-one: Another hydroxylated derivative in the steroid biosynthesis pathway.
Uniqueness
Pregnan-20-one, 3,17-dihydroxy-, (3alpha)- is unique due to its specific role in the androgen backdoor pathway, bypassing testosterone as an intermediate. This pathway is crucial for the production of DHT, which has significant physiological and pathological roles .
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[(3R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14?,15-,16-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
LKQDFQLSEHWIRK-FNGNNRPOSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
Synonyms |
17-(1-ketoethyl)androstane-3,17-diol 17-hydroxypregnanolone 17-hydroxypregnanolone, (3alpha)-isomer 17-hydroxypregnanolone, (3alpha,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3alpha,5beta)-isomer 17-hydroxypregnanolone, (3beta,5alpha,14beta,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5alpha,17alpha)-isomer 17-hydroxypregnanolone, (3beta,5beta)-isomer 17-OH-Polone 3 alpha,17 alpha-dihydroxy-5 alpha-pregnan-20-one 3 alpha,17 alpha-dihydroxy-5 beta-pregnan-20-one 5 beta-pregnane-3 alpha,17alpha-diol-20-one allopregnane-3 beta,17 alpha-diol-20-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-](/img/structure/B1264623.png)


![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)





